molecular formula C11H21NO2 B1385677 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 155535-54-9

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1385677
CAS No.: 155535-54-9
M. Wt: 199.29 g/mol
InChI Key: WCFIIKPYVOBJEQ-UHFFFAOYSA-N
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Description

“1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, they can undergo hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a colorless to yellow-brown liquid or solid . Its molecular weight is 157.21 .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .

Mode of Action

Piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . The specific interactions would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

The compound’s molecular weight (15721) suggests that it may have good bioavailability . The compound’s predicted density is 1.067±0.06 g/cm3, and its predicted boiling point is 309.8±15.0 °C .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the exact structure of the compound and the nature of its target.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored in a dry room at normal temperature .

Advantages and Limitations for Lab Experiments

One advantage of using 4'-methyl-pentedrone in lab experiments is its unique chemical structure, which allows for the study of its effects on the central nervous system and behavior. However, one limitation is the lack of information available on its long-term effects and potential toxicity.

Future Directions

Future research on 4'-methyl-pentedrone could focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. It could also be studied for its potential use as a cognitive enhancer or for its effects on mood and behavior. However, more research is needed to fully understand its mechanism of action and potential long-term effects.

Scientific Research Applications

4'-methyl-pentedrone has gained popularity in the scientific research community due to its potential applications in the study of neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been used in the study of the central nervous system and its effects on behavior and cognition.

Safety and Hazards

The safety information for “1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain piperidine-containing enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . These interactions often result in changes in gene expression, which can have downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function and its interactions with other biomolecules.

Properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFIIKPYVOBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.